
3-Fluorophenylboronic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorophenylboronic Acid-d4 is a deuterated derivative of 3-Fluorophenylboronic Acid, which is a boronic acid derivative. Boronic acids are known for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The deuterated form, this compound, is often used in research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylboronic Acid-d4 typically involves the introduction of deuterium atoms into the phenylboronic acid structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the loss of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorophenylboronic Acid-d4 undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substitution Reagents: Various nucleophiles for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
3-Fluorophenylboronic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and pathways, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool to study enzyme mechanisms.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Fluorophenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final biaryl product. The presence of deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylboronic Acid: The non-deuterated form of the compound.
4-Fluorophenylboronic Acid: A positional isomer with the fluorine atom at the para position.
2-Fluorophenylboronic Acid: Another positional isomer with the fluorine atom at the ortho position.
Uniqueness
3-Fluorophenylboronic Acid-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying reaction mechanisms and pathways. The deuterium atoms can provide insights into kinetic isotope effects and help in understanding the detailed steps of chemical reactions.
Propiedades
Fórmula molecular |
C6H6BFO2 |
|---|---|
Peso molecular |
143.95 g/mol |
Nombre IUPAC |
(2,3,4,6-tetradeuterio-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
Clave InChI |
KNXQDJCZSVHEIW-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])B(O)O)[2H] |
SMILES canónico |
B(C1=CC(=CC=C1)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


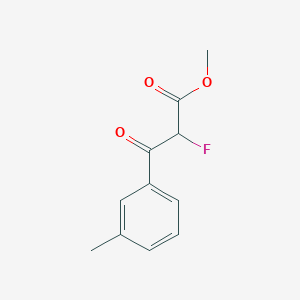
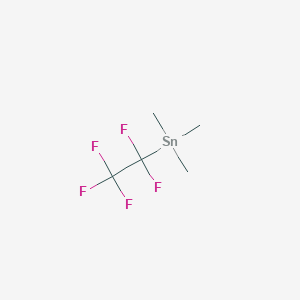
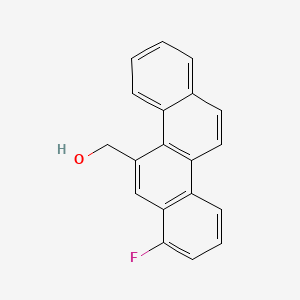
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
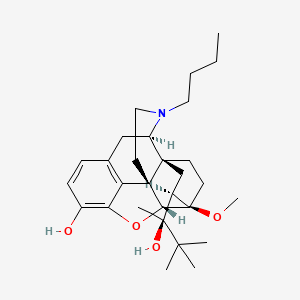
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)

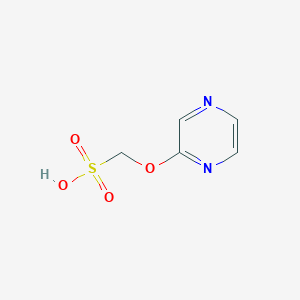
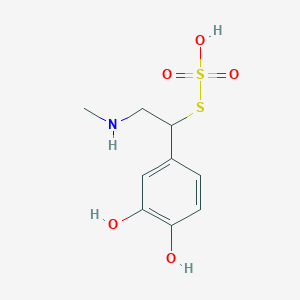
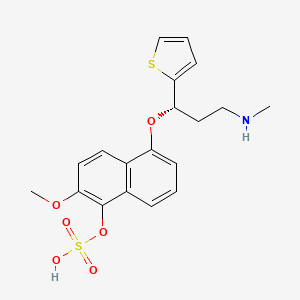
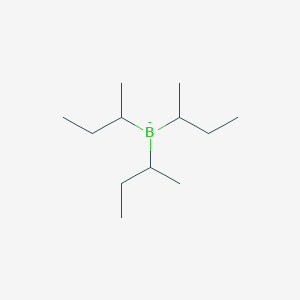
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
